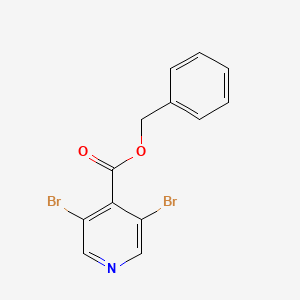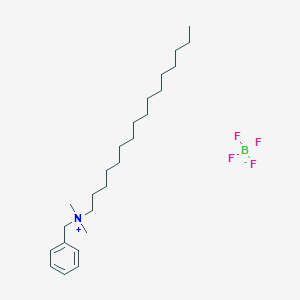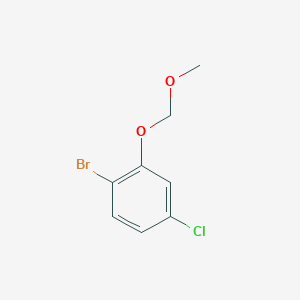
Phenylmethyl 3,5-dibromopyridine-4-carboxylate
Übersicht
Beschreibung
Phenylmethyl 3,5-dibromopyridine-4-carboxylate is a chemical compound with the molecular formula C13H9Br2NO2 . It has a molecular weight of 371.02 .
Molecular Structure Analysis
The molecular structure of Phenylmethyl 3,5-dibromopyridine-4-carboxylate consists of a pyridine ring which is substituted at the 3rd and 5th positions with bromine atoms, at the 4th position with a carboxylate group, and a phenylmethyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of Phenylmethyl 3,5-dibromopyridine-4-carboxylate, such as its melting point, boiling point, and density, are not specified in the available resources .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Phenylmethyl 3,5-dibromopyridine-4-carboxylate and related compounds have been utilized in the synthesis of various complex molecules. For instance, Prostakov et al. (1986) described the use of dimethyl-phenylpyridine, which is related to phenylmethyl 3,5-dibromopyridine-4-carboxylate, in the synthesis of α-phenylisocinchomeronic acid and derivatives, as well as 4-azafluorenone 3-carboxylic acid (Prostakov, Rani, Mikhailova, & Sergeeva, 1986).
Polymerization and Material Science
- The compound and its derivatives have also been investigated in polymerization processes. Yashima et al. (1997) synthesized various phenylacetylenes, including pyridylacetylenes, which are structurally related to phenylmethyl 3,5-dibromopyridine-4-carboxylate, and studied their polymerization properties (Yashima, Maeda, Matsushima, & Okamato, 1997).
Catalysis Research
- In catalysis, Zhang et al. (2007) explored the use of mono-arylpyridyl bromides, closely related to phenylmethyl 3,5-dibromopyridine-4-carboxylate, as intermediates in Suzuki reactions catalyzed by palladacycle (Zhang, Wu, Zhu, Ren, Mak, & Song, 2007).
Organocatalysis and Chemical Reactions
- Ishihara et al. (2008) demonstrated the use of pyridinium salts, similar to phenylmethyl 3,5-dibromopyridine-4-carboxylate, as organocatalysts in transesterification reactions (Ishihara, Niwa, & Kosugi, 2008).
Coordination Polymers and Photoluminescence
- Zhan et al. (2010) investigated coordination polymers based on oxidopyridinium, which shares structural features with phenylmethyl 3,5-dibromopyridine-4-carboxylate, revealing their potential in photoluminescence applications (Zhan, Jiang, Feng, & He, 2010).
Antiviral Activity
- Bernardino et al. (2007) synthesized derivatives of pyridinecarboxylic acids, akin to phenylmethyl 3,5-dibromopyridine-4-carboxylate, and explored their antiviral activities (Bernardino, Azevedo, Pinheiro, Borges, Carvalho, Miranda, Meneses, Nascimento, Ferreira, Rebello, Silva, & Frugulhetti, 2007).
Environmental Sensing
- Qin et al. (2017) used metal-organic frameworks with components similar to phenylmethyl 3,5-dibromopyridine-4-carboxylate for the detection of environmental pollutants like trinitrophenol (Qin, Wang, Han, Chang, & Ma, 2017).
Photochemistry
- Fasani et al. (2006) researched nitrophenyldihydropyridines, structurally similar to phenylmethyl 3,5-dibromopyridine-4-carboxylate, examining their role in photochemical electron transfer processes (Fasani, Fagnoni, Dondi, & Albini, 2006).
Fluorescent Analysis
- Nakaya et al. (1996) synthesized compounds with structural resemblance to phenylmethyl 3,5-dibromopyridine-4-carboxylate for use as fluorescent labeling reagents in the quantitative analysis of carnitine (Nakaya, Funabiki, Shibata, Muramatsu, & Matsui, 1996).
Epidermal Growth Factor Receptor Inhibition
- Thompson et al. (1995) explored pyrido[4,3-d]pyrimidines, related to phenylmethyl 3,5-dibromopyridine-4-carboxylate, as inhibitors of the epidermal growth factor receptor, crucial in cancer research (Thompson, Bridges, Fry, Kraker, & Denny, 1995).
Eigenschaften
IUPAC Name |
benzyl 3,5-dibromopyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br2NO2/c14-10-6-16-7-11(15)12(10)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRXPWVRLCQOZQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=NC=C2Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201189990 | |
| Record name | 4-Pyridinecarboxylic acid, 3,5-dibromo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenylmethyl 3,5-dibromopyridine-4-carboxylate | |
CAS RN |
2121512-31-8 | |
| Record name | 4-Pyridinecarboxylic acid, 3,5-dibromo-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121512-31-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 3,5-dibromo-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201189990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Bromo-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazol-7-ol](/img/structure/B6299398.png)
![(5R,7R)-2-Bromo-7-fluoro-5-phenyl-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B6299399.png)







